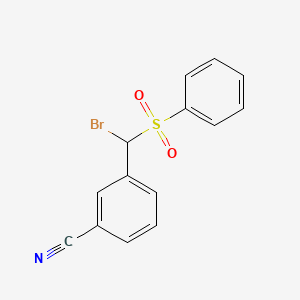

3-(Bromo(phenylsulfonyl)methyl)benzonitrile

Descripción

Propiedades

Número CAS |

41037-82-5 |

|---|---|

Fórmula molecular |

C14H10BrNO2S |

Peso molecular |

336.21 g/mol |

Nombre IUPAC |

3-[benzenesulfonyl(bromo)methyl]benzonitrile |

InChI |

InChI=1S/C14H10BrNO2S/c15-14(12-6-4-5-11(9-12)10-16)19(17,18)13-7-2-1-3-8-13/h1-9,14H |

Clave InChI |

HTRHSHLIGDKBTK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C#N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 3-(phenylsulfonyl)methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Análisis De Reacciones Químicas

Types of Reactions

3-(Bromo(phenylsulfonyl)methyl)benzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of primary amines.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Research indicates that compounds with similar structures to 3-(Bromo(phenylsulfonyl)methyl)benzonitrile exhibit anticonvulsant activity. A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could significantly increase seizure thresholds in rodent models, suggesting potential for epilepsy management .

Case Study: Neuropharmacological Evaluation

- Objective : To assess the anticonvulsant effects using the maximal electroshock seizure (MES) test.

- Findings : Compounds similar to this compound showed significant protection against seizures at doses as low as 50 mg/kg.

Antimicrobial Activity

The sulfonamide component of this compound suggests potential antibacterial properties. Related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications.

Case Study: Antimicrobial Testing

- Objective : Evaluate antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results : Compounds exhibited MIC values ranging from 0.5 to 8 µg/mL, supporting the use of this compound in developing new antibiotics .

Anticancer Potential

The structural components of this compound suggest possible anticancer activity. Studies have indicated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation.

Case Study: Cancer Research

- Objective : Investigate anticancer properties against various cancer cell lines.

- Findings : In vitro assays revealed GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development .

Summary of Findings

The applications of this compound span multiple therapeutic areas:

- Anticonvulsant Activity : Significant protection against seizures in animal models.

- Antimicrobial Efficacy : Effective against a range of bacterial strains with low MIC values.

- Anticancer Properties : Induces apoptosis and inhibits proliferation in cancer cells.

Mecanismo De Acción

The mechanism of action of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the phenylsulfonyl group can participate in various oxidative processes. The nitrile group can be reduced to form amines, which are valuable intermediates in organic synthesis .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

*Calculated based on analogous structures.

Key Observations :

- Electron-withdrawing groups : The phenylsulfonyl group (as in 3j and the target compound) enhances electrophilicity compared to simpler bromobenzonitriles (e.g., 3-bromobenzonitrile ).

- Halogen variations : Replacement of bromine with chlorine (e.g., 3-(Bromomethyl)-5-chlorobenzonitrile ) alters reactivity in substitution reactions.

Key Observations :

- Catalytic efficiency: Nickel/organoboron systems (e.g., ) offer high yields under mild conditions compared to traditional reflux methods (e.g., ).

- Acid-mediated synthesis: Hydrochloric acid in ethanol () is effective for sulfonamide formation but requires prolonged heating.

Physicochemical Properties

Table 3: Spectral and Physical Data

*Predicted based on analogous structures.

Key Observations :

- IR signatures: Sulfonyl (S=O) and cyano (C≡N) stretches are consistent across analogues .

- Thermal stability : Bromine and sulfonyl groups likely increase melting points compared to simpler benzonitriles .

Actividad Biológica

3-(Bromo(phenylsulfonyl)methyl)benzonitrile is a synthetic compound characterized by its unique structural features, including a bromomethyl group, a benzonitrile core, and a phenylsulfonyl substituent. This combination of functional groups suggests potential biological activities that merit detailed investigation. The compound's molecular formula is CHBrNOS, with a molecular weight of approximately 316.19 g/mol. This article reviews the biological activities associated with this compound, drawing from various studies and case reports.

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving aryl bromides and sulfonyl derivatives. The compound's reactivity is influenced by the presence of the bromine atom and the sulfonyl group, which can participate in various chemical transformations.

Anticancer Activity

Research into the anticancer properties of compounds similar to this compound has revealed mixed results. A study evaluating a series of benzonitriles indicated that none of the tested compounds exhibited significant activity against various cancer cell lines, including leukemia and lung cancer cells . However, certain structural analogs demonstrated moderate antioxidant effects, which could indirectly influence cancer cell proliferation .

Antioxidant Properties

The antioxidant activity of sulfonamide derivatives related to this compound was assessed using methods such as DPPH and ABTS radical scavenging assays. One derivative showed an IC value of 52.77 µg/mL, indicating moderate activity . These findings suggest that while direct anticancer effects may be limited, the antioxidant properties could play a role in cellular protection mechanisms.

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes. For instance, some benzonitrile derivatives have shown promise as inhibitors of branched-chain amino acid transaminases (BCAT), which are implicated in various metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzonitrile ring can enhance inhibitory potency .

Case Studies

- Cell Viability Assays : In vitro studies involving cell viability assays were conducted on several derivatives of benzonitriles, including those with sulfonyl groups. These studies typically used multiple cancer cell lines to assess potential cytotoxic effects.

- Antioxidant Testing : Various compounds were subjected to antioxidant testing using established protocols like DPPH and FRAP assays. The results indicated varying degrees of radical scavenging ability, with some compounds showing significant protective effects against oxidative stress.

Data Tables

| Compound Name | Structure | Biological Activity | IC Value |

|---|---|---|---|

| This compound | Structure | Moderate antioxidant | Not available |

| Benzonitrile Derivative A | Structure | Anticancer (no significant activity) | N/A |

| Sulfonamide Derivative B | Structure | Antioxidant | 52.77 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Bromo(phenylsulfonyl)methyl)benzonitrile, and how can intermediates be characterized?

- Methodology : A plausible route involves nucleophilic substitution or coupling reactions. For example, bromomethyl intermediates (e.g., 3-bromomethylphenylboronic acid, as in ) could react with phenylsulfonyl groups under Pd-catalyzed cross-coupling conditions. Key intermediates like benzonitrile derivatives should be characterized using 1H/13C NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight validation) .

- Quality Control : Purity assessment via HPLC (≥95% purity threshold) is critical, as commercial sources like Sigma-Aldrich may lack analytical data .

Q. How can researchers verify the identity and purity of this compound?

- Analytical Techniques :

- IR Spectroscopy : Compare functional group vibrations (e.g., C≡N stretch ~2230 cm⁻¹, S=O stretch ~1150–1300 cm⁻¹) to reference data from structurally similar compounds like 3-bromo-4-fluorobenzonitrile .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S, Br content) against theoretical values .

- Contradictions : Commercial suppliers (e.g., Kanto Reagents) may report >97% purity (HPLC), but independent verification is necessary due to potential batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.